C-(3-Cyclopropyl-pyridin-4-yl)-methylamine
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Overview
Description
C-(3-Cyclopropyl-pyridin-4-yl)-methylamine is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-Cyclopropyl-pyridin-4-yl)-methylamine typically involves the reaction of 3-cyclopropylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature to ensure the stability of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
C-(3-Cyclopropyl-pyridin-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C-(3-Cyclopropyl-pyridin-4-yl)-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C-(3-Cyclopropyl-pyridin-4-yl)-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylpyridine: Lacks the methylamine group, making it less versatile in chemical reactions.
4-Pyridinemethanol: Contains a hydroxyl group instead of a methylamine group, leading to different reactivity.
Cyclopropylamine: Lacks the pyridine ring, resulting in different chemical properties.
Uniqueness
C-(3-Cyclopropyl-pyridin-4-yl)-methylamine is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(3-cyclopropylpyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-5-8-3-4-11-6-9(8)7-1-2-7/h3-4,6-7H,1-2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUVBVWKQYZISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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